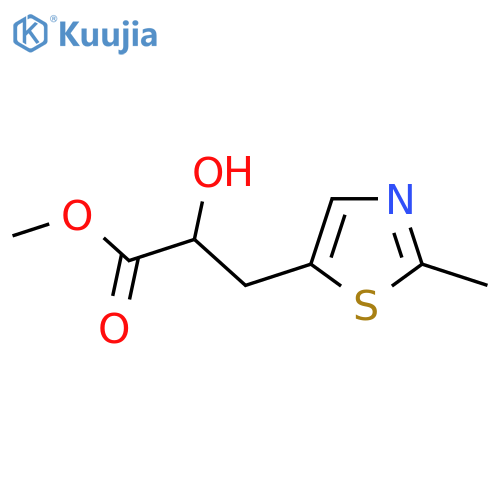

Cas no 2228760-03-8 (methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate)

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate

- EN300-1751207

- 2228760-03-8

-

- インチ: 1S/C8H11NO3S/c1-5-9-4-6(13-5)3-7(10)8(11)12-2/h4,7,10H,3H2,1-2H3

- InChIKey: XFFWSSPIPKNLDN-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NC=C1CC(C(=O)OC)O

計算された属性

- せいみつぶんしりょう: 201.04596439g/mol

- どういたいしつりょう: 201.04596439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 87.7Ų

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1751207-2.5g |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

2228760-03-8 | 2.5g |

$2520.0 | 2023-09-20 | ||

| Enamine | EN300-1751207-10.0g |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

2228760-03-8 | 10g |

$5528.0 | 2023-06-03 | ||

| Enamine | EN300-1751207-1.0g |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

2228760-03-8 | 1g |

$1286.0 | 2023-06-03 | ||

| Enamine | EN300-1751207-10g |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

2228760-03-8 | 10g |

$5528.0 | 2023-09-20 | ||

| Enamine | EN300-1751207-0.05g |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

2228760-03-8 | 0.05g |

$1080.0 | 2023-09-20 | ||

| Enamine | EN300-1751207-0.25g |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

2228760-03-8 | 0.25g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1751207-5.0g |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

2228760-03-8 | 5g |

$3728.0 | 2023-06-03 | ||

| Enamine | EN300-1751207-5g |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

2228760-03-8 | 5g |

$3728.0 | 2023-09-20 | ||

| Enamine | EN300-1751207-0.1g |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

2228760-03-8 | 0.1g |

$1131.0 | 2023-09-20 | ||

| Enamine | EN300-1751207-0.5g |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |

2228760-03-8 | 0.5g |

$1234.0 | 2023-09-20 |

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate 関連文献

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoateに関する追加情報

Introduction to Methyl 2-Hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate (CAS No. 2228760-03-8)

Methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate, identified by its CAS number 2228760-03-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its hydroxyl and thiazole functional groups, has garnered attention for its potential applications in drug development and medicinal chemistry. The structural features of this compound make it a promising candidate for further exploration in various therapeutic areas.

The< strong>2-methyl-1,3-thiazol-5-yl moiety is a key structural component that contributes to the unique chemical properties of methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The presence of the hydroxyl group in the molecule further enhances its reactivity and potential for chemical modifications, making it a versatile building block for synthesizing more complex pharmacophores.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate exemplifies the growing interest in thiazole-based compounds due to their demonstrated efficacy in preclinical studies. Researchers have been exploring its potential as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

In particular, the< strong>methyl ester functionality in the compound's structure allows for easy modifications, enabling chemists to tailor its properties for specific applications. This flexibility has made methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate a valuable tool in medicinal chemistry research. The compound's ability to undergo various chemical reactions, such as esterification and hydrolysis, makes it a useful precursor for synthesizing more complex molecules with tailored biological activities.

The< strong>hydroxyl group at the second carbon position is another critical feature that influences the compound's reactivity and biological interactions. Hydroxyl-containing compounds are known for their ability to form hydrogen bonds, which can enhance their binding affinity to biological targets. This property has been exploited in the design of drugs that require specific interactions with biological macromolecules, such as enzymes and receptors.

Current research in the field of thiazole derivatives has shown promising results in their application as anti-inflammatory agents. Methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate has been investigated for its potential to modulate inflammatory pathways by interacting with key enzymes and cytokines involved in the inflammatory response. Studies have indicated that this compound may have a role in developing novel anti-inflammatory therapies that are more effective and have fewer side effects compared to existing treatments.

In addition to its anti-inflammatory potential, methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate has also been explored for its antimicrobial properties. The thiazole ring is known to possess antimicrobial activity due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. Preliminary studies have suggested that this compound may be effective against a range of bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents.

The< strong>cancer research community has also shown interest in thiazole derivatives due to their potential as chemotherapeutic agents. Methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate has been studied for its ability to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. These findings have opened up new avenues for developing targeted therapies against various types of cancer.

The synthesis of methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate involves multi-step organic reactions that highlight the compound's complexity and synthetic challenge. The process typically requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve efficient synthesis of this compound.

The< strong>pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents derived from heterocyclic compounds like methyl 2-hydroxy-3-(2-methyl-l,l-thiazol-l-l)-l-propanoate (CAS No. 2228760_03_8). The growing body of evidence supporting the biological activity of thiazole derivatives underscores their importance as pharmacophores in drug development. As our understanding of these compounds evolves, so does our ability to harness their potential for treating various diseases.

In conclusion, methyl 2-hydroxy-l_(l)_l_(l)-thiazol-l-l)-l-propanoate is a multifaceted compound with significant applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it a valuable candidate for further exploration in drug development across multiple therapeutic areas. With ongoing research efforts aimed at elucidating its full potential, this compound is poised to play a crucial role in the next generation of therapeutic agents.

2228760-03-8 (methyl 2-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate) 関連製品

- 446269-97-2((isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate)

- 898462-03-8(4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide)

- 896793-56-9(N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)

- 1105241-52-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)

- 2171608-06-1(4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid)

- 2680599-44-2(2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)

- 91811-21-1(1H-Imidazole, 2-ethyl-4,5-dimethyl-)

- 4665-58-1(2-Nitratoethylamine nitrate)

- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)